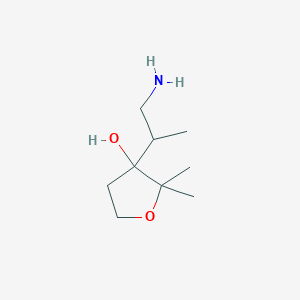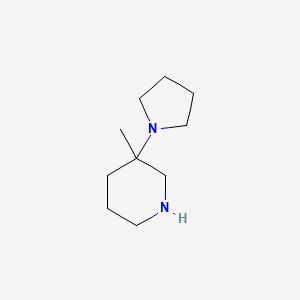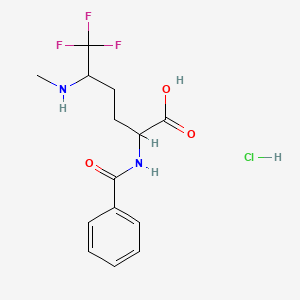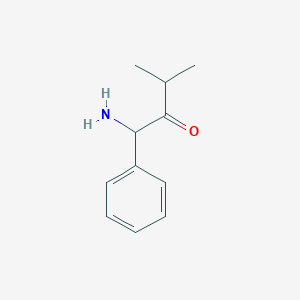![molecular formula C9H9BrO2 B13167894 5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)
5-[(E)-2-Bromoethenyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenol, characterized by the presence of a bromoethenyl group and a methoxy group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The next step involves bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed using sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-2-Bromoethenyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include ethyl derivatives of the original compound.
Applications De Recherche Scientifique
5-[(E)-2-Bromoethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol: Similar in structure but with an imino group instead of a hydroxyl group.
5-Bromo-2-methoxyphenol: Lacks the bromoethenyl group, making it less reactive in certain types of reactions.
Uniqueness
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is unique due to the presence of both the bromoethenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
5-[(E)-2-bromoethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-6,11H,1H3/b5-4+ |
Clé InChI |
INVFXCLNDAHVLR-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/Br)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


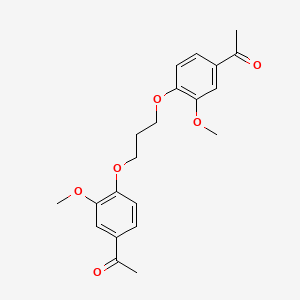
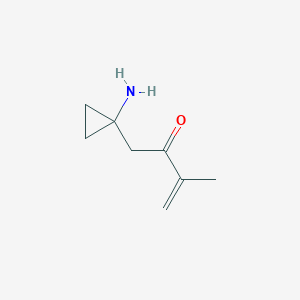


![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)
